molecular formula C11H15NO2 B13722595 3-(3-Methoxy-5-methyl-phenoxy)-azetidine

3-(3-Methoxy-5-methyl-phenoxy)-azetidine

Katalognummer: B13722595
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: KMQUGCDLMBIOCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methoxy-5-methylphenoxy)-azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a 3-methoxy-5-methylphenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-5-methylphenoxy)-azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxy-5-methylphenol and azetidine.

    Reaction Conditions: The phenol group of 3-methoxy-5-methylphenol is first activated, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Coupling Reaction: The activated phenol is then reacted with azetidine under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or using a palladium-catalyzed cross-coupling reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for 3-(3-Methoxy-5-methylphenoxy)-azetidine would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methoxy-5-methylphenoxy)-azetidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The azetidine ring can be reduced to form a more saturated ring system.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3) can be used.

Major Products

    Oxidation: Formation of 3-(3-formyl-5-methylphenoxy)-azetidine.

    Reduction: Formation of a more saturated azetidine derivative.

    Substitution: Formation of various substituted phenoxy-azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Methoxy-5-methylphenoxy)-azetidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 3-(3-Methoxy-5-methylphenoxy)-azetidine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methoxy-5-methylphenol: A precursor in the synthesis of 3-(3-Methoxy-5-methylphenoxy)-azetidine.

    3-(3-Methoxy-5-methylphenoxy)-5-methylphenol: A structurally related compound with similar functional groups.

    1-[2-Methoxy-4-(3-methoxy-5-methylphenoxy)-6-methylphenyl]-ethanone: Another related compound with a different core structure.

Uniqueness

3-(3-Methoxy-5-methylphenoxy)-azetidine is unique due to the presence of both an azetidine ring and a methoxy-methylphenoxy group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

3-(3-methoxy-5-methylphenoxy)azetidine

InChI

InChI=1S/C11H15NO2/c1-8-3-9(13-2)5-10(4-8)14-11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3

InChI-Schlüssel

KMQUGCDLMBIOCZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)OC2CNC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.